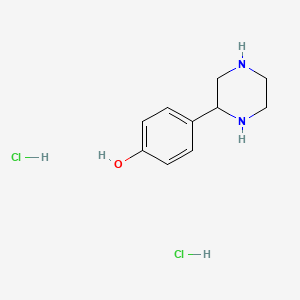

4-(Piperazin-2-yl)phenol dihydrochloride

Übersicht

Beschreibung

4-(Piperazin-2-yl)phenol dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring attached to a phenol group, and it is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-2-yl)phenol dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these piperazines with PhSH (thiophenol) followed by selective intramolecular cyclization results in the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using batch or flow reactors. The use of heterogeneous catalysis by metal ions supported on commercial polymeric resins is a common approach . Microwave-assisted synthesis has also been explored to enhance the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Piperazin-2-yl)phenol dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The piperazine ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced piperazine derivatives.

Substitution: Various substituted phenol derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Piperazin-2-yl)phenol dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(Piperazin-2-yl)phenol dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Piperazin-1-yl)phenol

- 4-(Piperazin-2-yl)aniline

- 4-(Piperazin-2-yl)benzoic acid

Uniqueness

4-(Piperazin-2-yl)phenol dihydrochloride is unique due to the presence of both a piperazine ring and a phenol group, which confer distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a unique combination of properties that make it valuable in various research and industrial applications .

Biologische Aktivität

4-(Piperazin-2-yl)phenol dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structural features, which combine a piperazine ring with a phenolic group. This combination potentially confers significant biological activity, making it a candidate for various therapeutic applications, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, indicating the presence of two hydrochloride groups. The compound's structure allows for diverse interactions with biological targets, enhancing its pharmacological potential.

The biological activity of this compound is primarily attributed to:

- Receptor Binding : The piperazine moiety can interact with various receptors, modulating their activity.

- Enzyme Inhibition : The phenolic group can participate in hydrogen bonding, enhancing binding affinity to enzymes, particularly carbonic anhydrases and acetylcholinesterases, which are crucial in physiological processes and drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains when compared to standard antibiotics like ciprofloxacin and fluconazole .

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have shown that it can affect cell proliferation and induce apoptosis in cancer cells. Specifically, it has been evaluated alongside standard chemotherapeutic agents such as 5-fluorouracil, revealing promising results in certain assays .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine | 74853-08-0 | 1.00 |

| 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | 122833-04-9 | 0.82 |

| 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol | 112559-81-6 | 0.76 |

This table illustrates that while there are compounds with structural similarities, the specific combination of the piperazine and phenolic structures in this compound may confer distinct biological activities that warrant further investigation .

Case Studies and Research Findings

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various derivatives of piperazine compounds, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, positioning it as a potential lead compound for antibiotic development .

- Anticancer Evaluation : In another study focusing on anticancer properties, the compound was subjected to MTT assays to assess its cytotoxic effects on several cancer cell lines. The findings suggested that while it exhibited lower activity than established chemotherapeutics, its unique mechanism could be leveraged for developing novel cancer therapies .

- Enzyme Inhibition : Molecular docking studies have provided insights into how this compound interacts with carbonic anhydrase enzymes. These studies highlight its potential as an inhibitor in therapeutic contexts where modulation of enzyme activity is beneficial .

Eigenschaften

IUPAC Name |

4-piperazin-2-ylphenol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c13-9-3-1-8(2-4-9)10-7-11-5-6-12-10;;/h1-4,10-13H,5-7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHUMVJJRVBPMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(C=C2)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65709-60-6 | |

| Record name | 4-(piperazin-2-yl)phenol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.